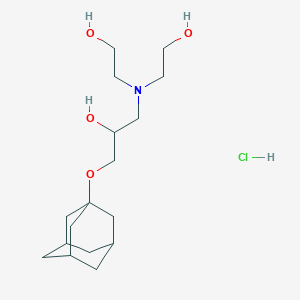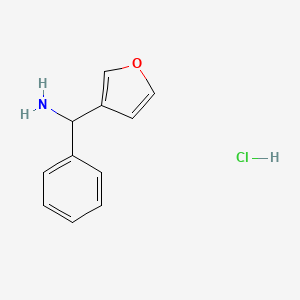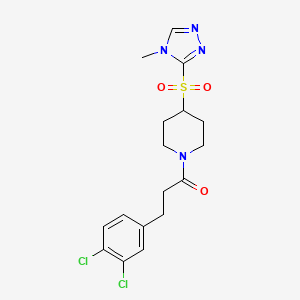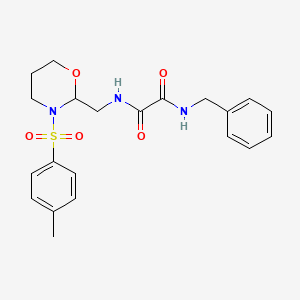
2,2'-((3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-((3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is a useful research compound. Its molecular formula is C17H32ClNO4 and its molecular weight is 349.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Adamantane derivatives have been extensively studied for their unique chemical properties, including their stability and reactivity. A study by Gaynor et al. (2023) explored the synthesis of adamantane derivatives, showcasing the potential for creating biomimetic chelating ligands. These synthetic routes open up avenues for designing adamantane-based compounds with tailored functionalities for various research applications (Gaynor, McIntyre, & Creutz, 2023).
Biological and Medicinal Research
Adamantane-based compounds have shown promising biological activities. Kalita et al. (2015) reported on novel adamantane-tetrahydropyrimidine hybrids with significant anti-inflammatory properties. This highlights the potential of adamantane derivatives in medicinal chemistry, particularly in the development of new therapeutic agents (Kalita, Kaping, Nongkynrih, Singha, & Vishwakarma, 2015).
Material Science Applications
In material science, adamantane derivatives have been utilized to enhance the properties of polymers. Hsiao and Li (1998) synthesized adamantane-based polyimides, demonstrating the role of the adamantane-2,2-diyl unit in improving thermal stability and solubility of the polymers. This work suggests the potential of integrating adamantane structures into polymers for high-performance materials (Hsiao & Li, 1998).
Chemical Stability and Reactivity
The chemical stability and reactivity of adamantane derivatives have been a subject of interest. Research by Mello et al. (1990) on the polyoxyfunctionalization of adamantane using methyl(trifluoromethyl)dioxirane showcases the ability to introduce multiple functional groups onto the adamantane core under mild conditions, offering insights into the chemical manipulation of adamantane for various applications (Mello, Cassidei, Fiorentino, Fusco, & Curci, 1990).
Propriétés
IUPAC Name |
1-(1-adamantyloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO4.ClH/c19-3-1-18(2-4-20)11-16(21)12-22-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-16,19-21H,1-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVHAHXGVSUJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2566040.png)
![5-(4-ethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2566042.png)
![2-[2-(Hydroxymethyl)imidazol-1-yl]ethanol;hydrochloride](/img/structure/B2566045.png)
![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2566046.png)

![N-[3-(3-Methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2566048.png)


![N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2566051.png)
![2,5-dichloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2566058.png)
